![molecular formula C16H15NO3S B2533365 2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid CAS No. 329081-93-8](/img/structure/B2533365.png)
2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid” is a chemical compound with the CAS Number: 329081-93-8 . It has a molecular weight of 301.37 . The IUPAC name for this compound is 2-{[2-(methylanilino)-2-oxoethyl]sulfanyl}benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15NO3S/c1-17(12-7-3-2-4-8-12)15(18)11-21-14-10-6-5-9-13(14)16(19)20/h2-10H,11H2,1H3,(H,19,20) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.37 . It is stored at a temperature between 28 C .Scientific Research Applications
Antituberculosis Activity
Organotin(IV) complexes, including those related to 2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid, have shown promising antituberculosis activity. These complexes exhibit a wide range of structural diversity, which is crucial for their biological activity. Studies indicate that triorganotin(IV) complexes tend to have superior antituberculosis activity compared to their diorganotin(IV) counterparts. This difference in activity might be attributed to the toxicity associated with the organotin compounds, which is influenced by the nature of the ligand environment and the structure of the compound. The antituberculosis efficacy of these complexes is considered good when the minimum inhibitory concentration (MIC) is ≤ 1 μg ml−1 (Iqbal, Ali, & Shahzadi, 2015).
Stability and Degradation Studies
The stability and degradation processes of compounds related to this compound have been explored using LC-MS/MS studies. These studies are essential for understanding the stability of such compounds under different experimental conditions and for identifying their degradation products. For example, nitisinone, a compound with some structural similarities, shows increased stability with the rise in pH of the solution. Identifying the degradation products, such as 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), provides valuable insights into the compound's stability and the potential risks and benefits associated with its medical application (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Synthetic Applications
The compound serves as a precursor for the synthesis of bioactive molecules due to its pharmacological activities, such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its versatility as a synthetic substrate enables it to be used as a raw material in the preparation of medical products. The diversity in synthetic routes for the preparation of methyl-2-formyl benzoate and its significance as a precursor for pharmaceutical applications highlight its importance in both synthetic and pharmaceutical fields (Farooq & Ngaini, 2019).
Potential for Drug Development
A novel salicylic acid derivative, closely related to the compound , has shown potential as an alternative drug to substitute aspirin due to its preliminary assessment results on COX-2 specificity, toxicity profile, and antiplatelet activity. Such findings indicate that this compound derivatives could be promising compounds for "new" drug development, focusing on their discovery, potential activity, and the possible molecular mechanisms of regulations in health and disease (Tjahjono et al., 2022).
properties
IUPAC Name |
2-[2-(N-methylanilino)-2-oxoethyl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-17(12-7-3-2-4-8-12)15(18)11-21-14-10-6-5-9-13(14)16(19)20/h2-10H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDDZKZEJVHOND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.